N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide

Catalog No.
S2686641
CAS No.
1797615-37-2
M.F
C20H17NO2S2
M. Wt
367.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)b...

CAS Number

1797615-37-2

Product Name

N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-2-methylsulfanylbenzamide

Molecular Formula

C20H17NO2S2

Molecular Weight

367.48

InChI

InChI=1S/C20H17NO2S2/c1-24-17-10-6-5-9-16(17)20(23)21-13-15-11-12-18(25-15)19(22)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,21,23)

InChI Key

OMZFDOKDXJPWCB-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3

solubility

not available

Potential Enzyme Inhibitor:

N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide has been identified as a potential inhibitor of various enzymes, including kinases and proteases, which are crucial for various cellular processes []. Studies suggest that the molecule's specific structure, particularly the presence of the thiophene and amide groups, might contribute to its inhibitory activity []. However, further research is needed to fully understand its binding mechanism and selectivity towards specific enzymes.

Investigation in Antibacterial Activity:

A study investigating the antibacterial activity of N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide and its derivatives revealed moderate activity against certain bacterial strains []. The study suggests that the molecule might disrupt bacterial cell membrane integrity, leading to cell death []. However, further research is needed to optimize its potency and explore its potential as a novel antibacterial agent.

N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide is an organic compound characterized by a complex structure that includes a benzoyl group attached to a thiophene ring, which is further linked to a benzamide moiety through a methylthio group. The compound's molecular formula is C16H15NOS2C_{16}H_{15}NOS_2, and its unique structure suggests potential applications in medicinal chemistry and materials science due to its distinctive electronic properties and biological activity .

  • Oxidation: The methylthio group can be oxidized to form sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The benzoyl group may be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for nitration or halogenation under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Nitric acid for nitration; halogens (e.g., bromine) for halogenation.

Major Products

  • Oxidation: Sulfoxide or sulfone derivatives.
  • Reduction: Benzyl derivatives.
  • Substitution: Nitrated or halogenated thiophene derivatives .

The biological activity of N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide is not extensively documented, but its structural components suggest potential interactions with various biological targets. The compound may act as an enzyme inhibitor or modulator due to the presence of the benzamide group, which is known for its ability to form hydrogen bonds with amino acids in protein structures. Preliminary studies indicate possible activity against certain cancer cell lines and other therapeutic targets .

The synthesis of N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide typically involves several steps:

  • Formation of 5-benzoylthiophene-2-carbaldehyde: Achieved through Friedel-Crafts acylation of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
  • Reduction to 5-benzoylthiophene-2-methanol: The aldehyde is reduced to a hydroxyl group using sodium borohydride.
  • Conversion to 5-benzoylthiophen-2-methyl bromide: The hydroxyl group is converted to a bromide using phosphorus tribromide.
  • Final coupling reaction: The resulting compound is then reacted with 2-(methylthio)benzamide to yield the final product .

N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide has several potential applications:

  • Medicinal Chemistry: It may serve as a lead compound in drug discovery, particularly targeting specific enzymes or receptors involved in disease pathways.
  • Materials Science: Its unique structure could be explored for applications in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Biological Studies: It can act as a probe to study biological interactions due to its potential binding affinity to proteins or nucleic acids .

Similar Compounds

  • N-(2-benzoylphenyl)-2-(methylthio)benzamide: Shares a similar structure but differs in the substitution pattern on the thiophene ring.
  • N-((5-benzoylthiophen-2-yl)methyl)-2-(ethylthio)benzamide: Similar structure but contains an ethylthio group instead of a methylthio group.
  • N-(4-benzoylphenyl)-3-(methylthio)propanamide: Another related compound that features a benzoyl group but differs in the carbon chain length and functional groups.

Uniqueness

N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both benzoyl and methylthio groups on the thiophene ring enhances its electronic properties and interactions with biological targets, making it a valuable candidate for further research .

XLogP3

4.6

Dates

Last modified: 08-16-2023

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